molecular formula C10H8BrNO2 B12517038 Methyl 2-bromo-3-(cyanomethyl)benzoate

Methyl 2-bromo-3-(cyanomethyl)benzoate

Cat. No.: B12517038
M. Wt: 254.08 g/mol
InChI Key: ZUYULWIHAUUARX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a cyanomethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(cyanomethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-(cyanomethyl)benzoate. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the exothermic nature of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-3-(cyanomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(cyanomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the cyanomethyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Similar structure but with the bromine atom at the 3-position.

    Methyl 2-bromobenzoate: Lacks the cyanomethyl group.

    Methyl 3-(cyanomethyl)benzoate: Lacks the bromine atom.

Uniqueness

Methyl 2-bromo-3-(cyanomethyl)benzoate is unique due to the presence of both a bromine atom and a cyanomethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 2-bromo-3-(cyanomethyl)benzoate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3

InChI Key

ZUYULWIHAUUARX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)CC#N

Origin of Product

United States

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